dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a bromopyridine moiety with a cyclopenta[b]thiophene core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the bromopyridine derivative, followed by its coupling with the cyclopenta[b]thiophene core under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromopyridine moiety may interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
- Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Uniqueness
Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its specific combination of a bromopyridine moiety with a cyclopenta[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS Number: 369396-87-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and reported activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H15BrN2O5S, with a molecular weight of approximately 439.28 g/mol. The structural representation includes a bromopyridine moiety which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H15BrN2O5S |
Molecular Weight | 439.2804 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bromopyridine Moiety : Starting from 5-bromopyridine, a carbonylation reaction introduces the carbonyl group.
- Cyclopenta[b]thiophene Ring Formation : This is achieved through cyclization reactions involving thiophene derivatives.
- Coupling Reaction : The bromopyridine carbonyl compound is coupled with the cyclopenta[b]thiophene derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromopyridine moiety can bind to various receptors or enzymes, while the cyclopenta[b]thiophene core contributes to the compound's structural stability and overall activity.
Antimicrobial Properties
Research indicates that derivatives of compounds containing bromopyridine exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For example:
- Case Study : A study on thiosemicarbazones indicated that modifications in their structure significantly impacted their anticancer efficacy against various cell lines (Patu8988 for pancreatic cancer, SGC7901 for gastric cancer) . While direct evidence for this compound remains limited, its structural analogs have shown promising results.
Mechanism Insights
The mechanism by which these compounds exert their effects often involves:
Properties
IUPAC Name |
dimethyl 2-[(5-bromopyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5S/c1-24-16(22)10-3-4-11-12(10)13(17(23)25-2)15(26-11)20-14(21)8-5-9(18)7-19-6-8/h5-7,10H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXWJUBIAJQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC(=CN=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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